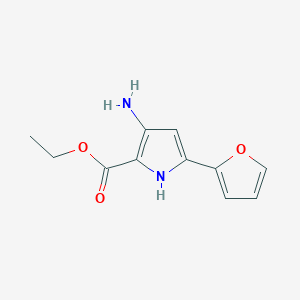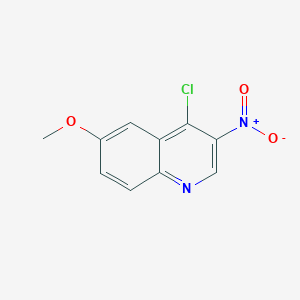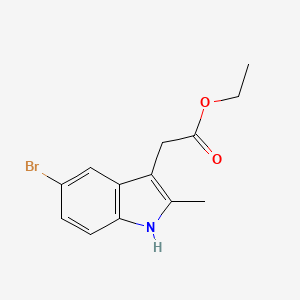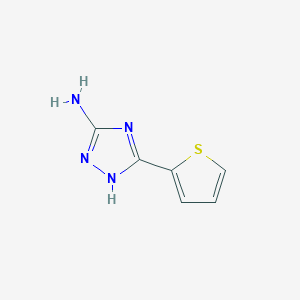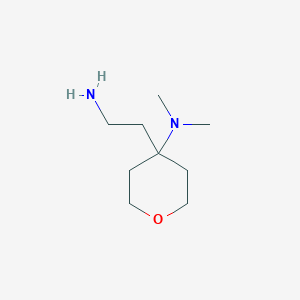
3-Pyrrolidin-1-ylacrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Pyrrolidin-1-ylacrylic acid methyl ester” is also known as “Methyl 3-(pyrrolidin-1-yl)acrylate”. It has a chemical formula of C8H13NO2 .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular formula of “3-Pyrrolidin-1-ylacrylic acid methyl ester” is C8H13NO2 . Its molecular weight is 155.19 g/mol .
Aplicaciones Científicas De Investigación
3-Pyrrolidin-1-ylacrylic acid methyl ester (3-PAM): A Comprehensive Analysis of Scientific Research Applications
Drug Discovery and Pharmaceutical Synthesis: 3-PAM serves as a versatile scaffold in drug discovery due to its pyrrolidine nucleus, which is a common motif in many bioactive compounds. It is utilized in synthesizing benzimidazole carboxamides, which have potential therapeutic applications .
Therapeutic Applications: The compound’s biological activity is being explored for therapeutic uses. Although specific applications are not detailed in the search results, its mention in therapeutic contexts suggests ongoing research in this area.
Industrial Applications: 3-PAM has potential industrial applications, likely due to its chemical properties that could be beneficial in various manufacturing processes. The exact nature of these applications is not specified but warrants further investigation.
Chemical Synthesis: The compound is involved in chemical reactions such as the 1,3-dipolar cycloaddition process, indicating its role in complex chemical synthesis pathways .
Biodiesel Production: While not directly related to 3-PAM, the qualitative and quantitative analysis of biodiesel mentions poly-unsaturated fatty acid methyl esters (FAMEs), which suggests that similar compounds may influence biodiesel properties and production processes .
Analytical Chemistry: The structure of 3-PAM could make it a candidate for use in analytical chemistry techniques, although specific methods or analyses were not identified in the search results.
For a more detailed exploration of each application, further research and access to specialized databases would be necessary. The current information provides a starting point for understanding the breadth of research involving 3-PAM.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Buy 3-Pyrrolidin-1-ylacrylic acid methyl ester (EVT-411951) | 90087-77-7 Qualitative and quantitative analysis of the influence of biodiesel …
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-Pyrrolidin-1-ylacrylic acid methyl ester This compound is often used for pharmaceutical testing , suggesting it may interact with a variety of biological targets
Biochemical Pathways
The biochemical pathways affected by 3-Pyrrolidin-1-ylacrylic acid methyl ester Given its use in pharmaceutical testing , it may influence a variety of pathways, leading to downstream effects that contribute to its overall action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Pyrrolidin-1-ylacrylic acid methyl ester is not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action.
Propiedades
IUPAC Name |
methyl (E)-3-pyrrolidin-1-ylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKQGQGCRCXGMN-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CN1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/N1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-1-ylacrylic acid methyl ester | |
CAS RN |
90087-77-7 |
Source


|
| Record name | NSC91036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


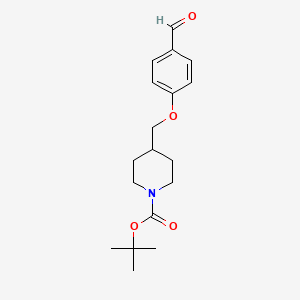

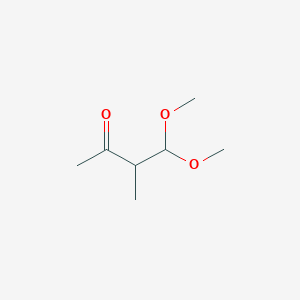
![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)
